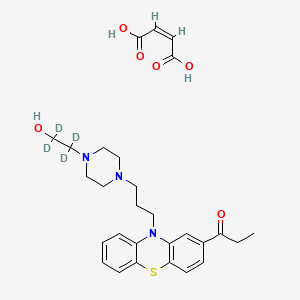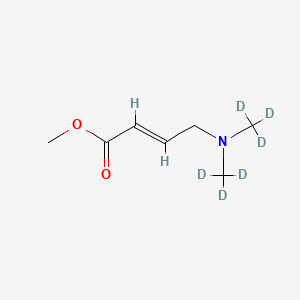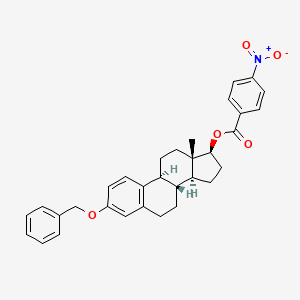
2-(Carboxymethylamino) Nicotinic Acid
Descripción general
Descripción
“2-(Carboxymethylamino) Nicotinic Acid” is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 . It is also known as "2-[(Carboxymethyl)amino]-3-pyridinecarboxylic Acid" .
Molecular Structure Analysis
The molecular structure of “2-(Carboxymethylamino) Nicotinic Acid” consists of a pyridine ring attached to a carboxymethylamino group . The structure is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(Carboxymethylamino) Nicotinic Acid Applications
2-(Carboxymethylamino) Nicotinic Acid is a derivative of nicotinic acid, which is itself an important compound in biochemistry, known for its role as a precursor to NAD+/NADH and its involvement in various metabolic processes. Below is a detailed analysis of six unique scientific research applications of this compound, each within its own field of study.
Antibacterial and Antibiofilm Properties
Research: has shown that derivatives of nicotinic acid, including 2-(Carboxymethylamino) Nicotinic Acid, exhibit significant antibacterial and antibiofilm activities . These compounds have been synthesized and characterized using spectral techniques and computationally investigated for their potential as antibacterial agents. Their efficacy has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth and biofilm formation.
Computational Chemistry Analyses
The electronic properties of nicotinic acid derivatives have been explored through computational chemistry . Using techniques like HOMO/LUMO contour plot and MEP maps, researchers can predict the reactivity and interaction of these compounds with biological targets. This computational approach aids in understanding the molecular basis of the antibacterial activity and optimizing the compounds for better efficacy.
Cosmeceutical Applications in Skincare
Nicotinic acid derivatives are key ingredients in skincare products due to their multiple functions, including anti-aging, anti-inflammatory, and pigmentation reduction properties . 2-(Carboxymethylamino) Nicotinic Acid could potentially contribute to these effects by influencing DNA repair and cellular stress responses, thereby improving skin health and appearance.
Therapeutic Implications
Beyond cosmeceutical applications, nicotinic acid derivatives have therapeutic implications in treating various skin conditions such as acne vulgaris, melasma, and psoriasis . Their role in NAD+ synthesis and redox reactions makes them valuable in managing these conditions by modulating oxidative stress and inflammation at the cellular level.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between nicotinic acid derivatives and biological targets. These studies help in identifying the binding efficiency and potential inhibitory effects of compounds like 2-(Carboxymethylamino) Nicotinic Acid on specific enzymes or receptors involved in disease processes .
Synthesis and Characterization of Derivatives
The synthesis of new derivatives of nicotinic acid, including 2-(Carboxymethylamino) Nicotinic Acid, is an ongoing area of research. Characterizing these compounds using spectral techniques such as IR, NMR, and MS is essential for confirming their structure and purity, which is a critical step before they can be used in further applications .
Safety and Hazards
Mecanismo De Acción
- Role : It regulates the formation and release of adipokines (signaling molecules secreted by adipose tissue) .
- Nicotinic acid influences the prostaglandin pathway . Langerhans cells secrete both PGD2-synthase and PGE2-synthase , while keratinocytes use only PGE2-synthase. Prostaglandins then activate specific receptors in blood vessels .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Propiedades
IUPAC Name |
2-(carboxymethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6(12)4-10-7-5(8(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRHBADBKMQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732454 | |
| Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1057318-86-1 | |
| Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








